ACSS2 Inhibitory Potency vs. Closest Disclosed Analog
This compound is structurally related to the quinoxaline-based ACSS2 inhibitor probe Ac-CoA Synthase Inhibitor1 (CAS 508186-14-9), which inhibits recombinant ACSS2 with an IC50 of ~600 nM in a luciferase-based assay [1]. However, no ACSS2 inhibitory data for the specific CAS 1705802-07-8 have been published. Therefore, its ACSS2 potency relative to the established probe (IC50 = 600 nM) remains unquantified; any extrapolation of ACSS2 inhibitory activity to this compound is strictly class-level inference .
| Evidence Dimension | ACSS2 inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Ac-CoA Synthase Inhibitor1 (CAS 508186-14-9): IC50 = 0.6 µM |
| Quantified Difference | Cannot be calculated (target data absent) |
| Conditions | Recombinant ACSS2, luciferase-based assay |
Why This Matters
Procurement decisions for ACSS2-targeted chemical biology studies cannot be based on this compound unless proprietary in-house ACSS2 profiling data demonstrate superiority or equipotency over the established probe.
- [1] Comerford, S. A., Huang, Z., Du, X., Wang, Y., Cai, L., Witkiewicz, A. K., ... & Deberardinis, R. J. (2014). Acetate dependence of tumors. Cell, 159(7), 1591–1602. View Source
